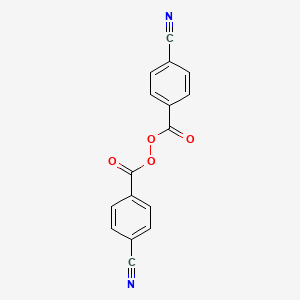
(4-Cyanobenzoyl) 4-cyanobenzenecarboperoxoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Cyanobenzoyl) 4-cyanobenzenecarboperoxoate is an organic compound with the molecular formula C16H8N2O4 It is known for its unique structure, which includes two cyanobenzoyl groups connected by a peroxo linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Cyanobenzoyl) 4-cyanobenzenecarboperoxoate typically involves the reaction of 4-cyanobenzoyl chloride with hydrogen peroxide in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired peroxo compound. The general reaction scheme is as follows:
4-Cyanobenzoyl chloride+H2O2→(4-Cyanobenzoyl) 4-cyanobenzenecarboperoxoate
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Cyanobenzoyl) 4-cyanobenzenecarboperoxoate undergoes various chemical reactions, including:
Oxidation: The peroxo linkage can participate in oxidation reactions, potentially forming different oxidation products.
Reduction: Reduction of the peroxo group can lead to the formation of the corresponding diol.
Substitution: The cyanobenzoyl groups can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or thiols can react with the cyanobenzoyl groups under mild conditions.
Major Products Formed
Oxidation: Formation of various oxidized derivatives.
Reduction: Formation of diols.
Substitution: Formation of substituted cyanobenzoyl derivatives.
Wissenschaftliche Forschungsanwendungen
(4-Cyanobenzoyl) 4-cyanobenzenecarboperoxoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs that release active compounds upon oxidation.
Industry: Utilized in the production of advanced materials, including polymers and coatings with specific properties.
Wirkmechanismus
The mechanism of action of (4-Cyanobenzoyl) 4-cyanobenzenecarboperoxoate involves its ability to undergo redox reactions. The peroxo linkage can participate in electron transfer processes, leading to the formation of reactive oxygen species (ROS). These ROS can interact with various molecular targets, including proteins, lipids, and nucleic acids, potentially leading to oxidative damage or signaling events.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dicyano-2,4,5,6-tetrakis(diphenylamino)-benzene (4DPAIPN): A donor-acceptor fluorophore with similar redox properties.
4,7-Bis(5-bromothiophen-2-yl)benzo[c][1,2,5]thiadiazole: Another compound with a cyanobenzene core used in organic electronics.
Uniqueness
(4-Cyanobenzoyl) 4-cyanobenzenecarboperoxoate is unique due to its peroxo linkage, which imparts distinct redox properties. This makes it particularly useful in applications requiring controlled oxidation or reduction reactions.
Eigenschaften
CAS-Nummer |
2246-51-7 |
|---|---|
Molekularformel |
C16H8N2O4 |
Molekulargewicht |
292.24 g/mol |
IUPAC-Name |
(4-cyanobenzoyl) 4-cyanobenzenecarboperoxoate |
InChI |
InChI=1S/C16H8N2O4/c17-9-11-1-5-13(6-2-11)15(19)21-22-16(20)14-7-3-12(10-18)4-8-14/h1-8H |
InChI-Schlüssel |
YCWCUVKUUFNSPD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C#N)C(=O)OOC(=O)C2=CC=C(C=C2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![benzyl N-[1-(4-hydroxyphenyl)-3-pyrrolidin-1-ylpropan-2-yl]-N-methylcarbamate](/img/structure/B14750230.png)


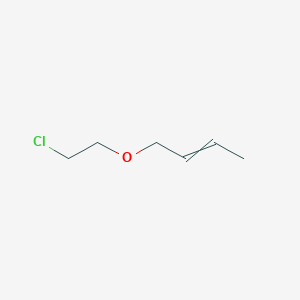
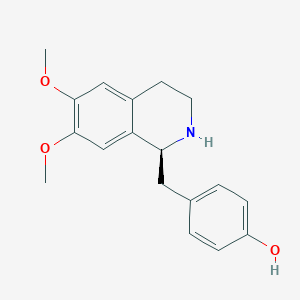
![1-[2-(Benzyloxy)ethyl]azepane](/img/structure/B14750270.png)
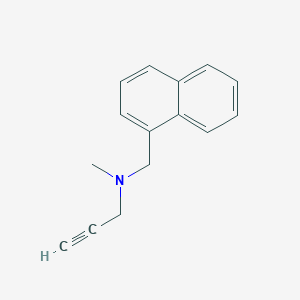
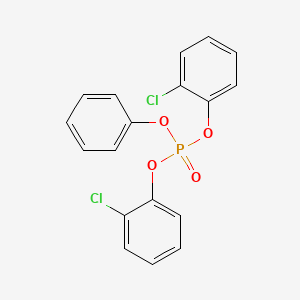

![7H-Benzo[de]naphthacene](/img/structure/B14750297.png)
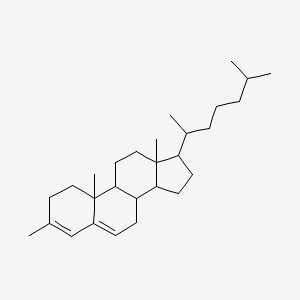
![(2Z)-5-bromo-2-[(5Z)-4-methoxy-5-(1H-pyrrol-2-ylmethylidene)pyrrol-2-ylidene]indole](/img/structure/B14750305.png)
![2-[(But-2-en-1-yl)oxy]naphthalene](/img/structure/B14750306.png)

